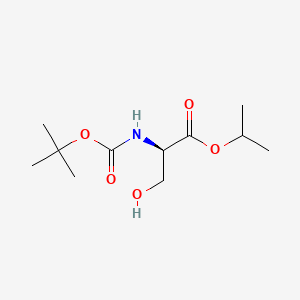
(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as Boc-3-hydroxyisoleucine, is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Boc-D-Ser-OiPr can be used in HPLC for the determination of chiral amino acids . A method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been developed for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers .
Chemical Synthesis
Boc-D-Ser-OiPr is used in the synthesis of various chemical compounds . It is often used as a building block in the synthesis of peptides and other organic molecules .
Pharmaceutical Research
Boc-D-Ser-OiPr is used in pharmaceutical research for the development of new drugs . It can be used in the synthesis of drug molecules, especially those that involve peptide bonds .
Biochemical Research
In biochemical research, Boc-D-Ser-OiPr is used in the study of proteins and enzymes . It can be used to synthesize proteins in the lab, which can then be used to study their structure and function .
Food and Beverage Testing
Boc-D-Ser-OiPr can be used in the testing of food and beverage samples . For example, it can be used in the determination of D-amino acids in traditionally fermented amber rice vinegar .
Cosmetics
Recent studies have demonstrated the D-amino acid functions in the cosmetic area . Boc-D-Ser-OiPr, being a D-amino acid, could potentially be used in the development of cosmetics .
Mechanism of Action
Target of Action
Boc-D-Ser-OiPr, also known as propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a compound primarily used in the field of synthetic chemistry . Its primary targets are amino functions, where it serves as a protecting group .
Mode of Action
Boc-D-Ser-OiPr acts as a protecting group for amino functions, particularly in the synthesis of peptides . It is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group can be cleaved by strong acids such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The use of Boc-D-Ser-OiPr primarily affects the synthesis pathways of multifunctional targets, especially peptides . By protecting the amino functions, it allows for transformations of other functional groups without interference from the amines .
Pharmacokinetics
Its properties, such as stability under acidic and basic conditions, influence its behavior in chemical reactions .
Result of Action
The use of Boc-D-Ser-OiPr results in the protection of amino functions, enabling selective reactions on other functional groups . This facilitates the synthesis of complex molecules, particularly peptides .
Action Environment
The action of Boc-D-Ser-OiPr is influenced by environmental factors such as pH and temperature . Its stability under both acidic and basic conditions makes it suitable for a wide range of reactions . Strong acids are required for the cleavage of the boc group .
properties
IUPAC Name |
propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURMCPIMAXTNA-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
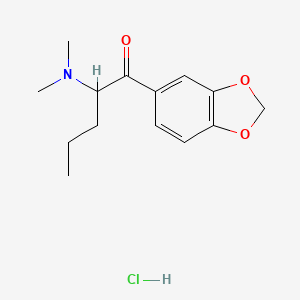
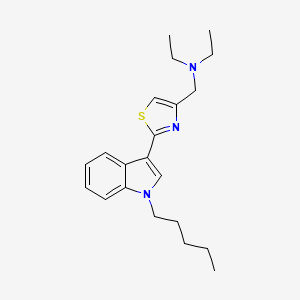

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)
![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
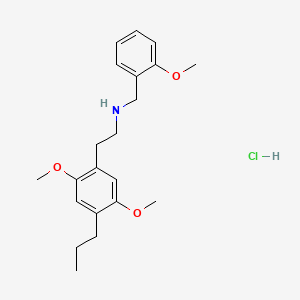
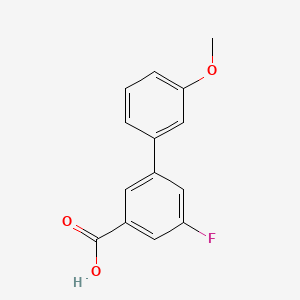
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)
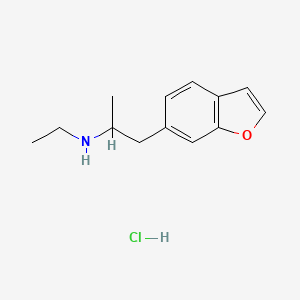

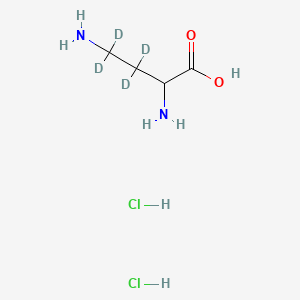

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)